(2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is a compound that belongs to the class of amino acids It features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often uses reagents such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions, optimized for yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid: This compound shares a similar trifluoromethyl group but differs in its overall structure and specific applications.
Other trifluoromethylated amino acids: These compounds also contain the trifluoromethyl group and are used in similar applications, but their unique structures can lead to different properties and uses.
Uniqueness
The uniqueness of (2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid lies in its specific combination of the trifluoromethyl group with the amino acid backbone. This combination imparts unique chemical and biological properties, making it valuable for a wide range of applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKGTLWCOCZOE-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.